1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C6H10ClF2N3O and its molecular weight is 213.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques : A one-pot synthesis approach for highly substituted 1H-pyrazole-5-carboxylates, involving methoxyamine hydrochloride, has been developed. This technique, involving condensation and cyclization processes, is significant for the efficient synthesis of pyrazole derivatives (Zhai et al., 2016).
Antimicrobial and Anticoccidial Activities : Research on the synthesis of pyrazole derivatives like 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones has shown significant antimicrobial and anticoccidial activities. These compounds, when altered through reduction, retain their biological activity, proving useful in related medical applications (Georgiadis, 1976).
Polymeric Modification and Medical Applications : Amines like 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one have been used to modify radiation-induced poly vinyl alcohol/acrylic acid hydrogels. These modified polymers exhibit increased swelling and thermal stability, making them suitable for medical applications due to their enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Structural and Biological Analysis of Pyrazole Derivatives : Pyrazole derivatives have been synthesized and characterized through various methods, including X-ray crystallography. Studies on these compounds, including their armed configurations, have provided insights into their potential antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Synthesis of Specific Pyrazole Derivatives : Research on the synthesis of specific pyrazole derivatives, like 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, has been conducted. Such studies provide an improved alternative to previous multi-step reactions for these transformations (Jilani, 2007).
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-methoxypyrazol-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3O.ClH/c1-12-6-4(9)2-11(10-6)3-5(7)8;/h2,5H,3,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRDDZCRCGFISX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1N)CC(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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